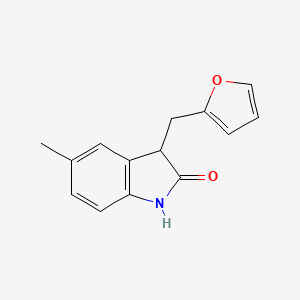
3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one, also known as FMMDI, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. FMMDI belongs to the class of indole derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of 3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of various signaling pathways, including the NF-κB and Nrf2 pathways. This compound has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been shown to activate the Nrf2 pathway, which is a cellular defense pathway that protects against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice. Furthermore, this compound has been shown to protect against neurodegeneration and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is easy to synthesize and has a high purity, which makes it suitable for biochemical and pharmacological studies. This compound has also been shown to possess a wide range of biological activities, which makes it a promising candidate for drug development. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret its biological effects. Furthermore, the optimal dosage and administration route of this compound have not been established, which makes it challenging to conduct in vivo studies.
未来方向
There are several future directions for research on 3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one. One area of research is to further investigate its mechanism of action and identify its molecular targets. This could help to elucidate its biological effects and identify potential therapeutic applications. Another area of research is to optimize its pharmacokinetic properties and identify the optimal dosage and administration route for in vivo studies. Finally, this compound could be tested in preclinical and clinical trials to evaluate its safety and efficacy as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegeneration.
合成方法
3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one can be synthesized using a simple and efficient method. The synthesis involves the condensation of 2-acetylfuran and 5-methylindoline-2,3-dione in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction proceeds under mild conditions and yields this compound as a white solid with a high purity.
科学研究应用
3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one has been the subject of scientific research due to its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been studied for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress.
属性
IUPAC Name |
3-(furan-2-ylmethyl)-5-methyl-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-4-5-13-11(7-9)12(14(16)15-13)8-10-3-2-6-17-10/h2-7,12H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNQAUTYFHMZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B6073785.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(3,4-dimethylphenyl)hydrazinecarbothioamide]](/img/structure/B6073789.png)

![4-{4-[5-({[(2-chlorophenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide](/img/structure/B6073797.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-5-(methoxymethyl)-2-furamide](/img/structure/B6073799.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitro-2-pyridinyl)-2-furamide](/img/structure/B6073811.png)
![bis[3-(diethylamino)propyl] 2,4-diphenyl-1,3-cyclobutanedicarboxylate bis(4-methylbenzenesulfonate)](/img/structure/B6073819.png)
![1-[1-(3,4-difluorobenzoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6073836.png)
![[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B6073853.png)


![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6073869.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(methylthio)ethyl]propanamide](/img/structure/B6073874.png)
![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6073885.png)
